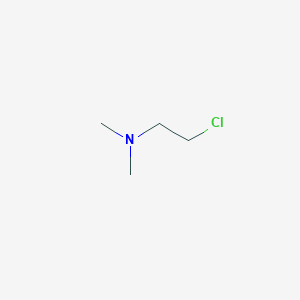

2-Chloro-N,N-dimethylethanamine

Overview

Description

2-Chloro-N,N-dimethylethanamine (CAS RN: 107-99-3), also known as dimethylaminoethyl chloride, is a halogenated tertiary amine with the molecular formula C₄H₁₀ClN and a molecular weight of 107.58 g/mol (base form). Its hydrochloride salt (CAS RN: 4584-46-7) is hygroscopic, with a melting point of 205–208°C and high solubility in water (2000 mg/mL at 20°C) and alcohol .

Preparation Methods

Primary Synthetic Route: Thionyl Chloride-Mediated Chlorination

Reaction Mechanism and Stoichiometry

The most widely documented method involves the direct chlorination of 2-dimethylaminoethanol (DMAE) using thionyl chloride (SOCl₂). This exothermic reaction proceeds via nucleophilic substitution, where the hydroxyl group of DMAE is replaced by chlorine, forming 2-chloro-N,N-dimethylethanamine hydrochloride . The stoichiometric ratio of SOCl₂ to DMAE is critical, with optimal yields observed at 1.05–1.2:1 molar ratios .

The mechanism unfolds in three stages:

-

Initial protonation of DMAE’s hydroxyl group by SOCl₂, generating a chlorosulfite intermediate.

-

Displacement of the intermediate by chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl).

-

Quenching with anhydrous ethanol to stabilize the product and prevent over-chlorination .

Standard Laboratory Procedure

A representative protocol from patent CN103408432A outlines the following steps :

| Parameter | Specification |

|---|---|

| Reactants | DMAE (37.5 g, 0.42 mol), SOCl₂ (60 g, 0.5 mol) |

| Solvent | None (neat reaction) |

| Temperature | 5–15°C (chlorination), 70–78°C (reflux) |

| Reaction Time | 1 h (chlorination), 1 h (reflux) |

| Workup | Filtration, ethanol wash, drying |

| Yield | 53.7 g (88.6%) |

| Purity | 99.2% (HPLC) |

Key Steps :

-

Chlorination : Under ice-water bath cooling, SOCl₂ is added dropwise to DMAE at 5–15°C to mitigate runaway reactions.

-

Reflux : Anhydrous ethanol is introduced to facilitate HCl and SO₂ gas evolution, followed by 1 h reflux at 70–78°C.

-

Isolation : The product crystallizes upon cooling, requiring only filtration and ethanol washing to achieve pharmaceutical-grade purity .

Advantages and Limitations

-

Advantages :

-

Limitations :

Characterization and Quality Control

Analytical Validation

Modern quality control protocols integrate multiple techniques:

Impurity Profiling

Common impurities include residual DMAE (<0.1%) and sulfonic acid derivatives (<0.3%). LC-MS analyses detect these at ppm levels, ensuring compliance with ICH Q3A guidelines .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dimethylethanamine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted amines depending on the nucleophile used.

Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

Reduction: Products typically include primary or secondary amines.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-N,N-dimethylethanamine serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit a range of pharmacological activities, making them valuable in treating several medical conditions.

Key Pharmaceutical Uses:

- Respiratory Treatments: DMC is utilized in the synthesis of bronchodilators for asthma and chronic obstructive pulmonary disease (COPD) management .

- Antihistamines: It plays a crucial role in producing antihistaminic drugs that alleviate allergy symptoms .

- Antiarrhythmic Agents: DMC is involved in synthesizing medications that regulate heart rhythms .

Table 1: Examples of Pharmaceutical Compounds Derived from DMC

| Compound Name | Therapeutic Use | Notes |

|---|---|---|

| Diltiazem | Antihypertensive, antianginal | Contains DMC as an alkylating agent |

| Salbutamol | Bronchodilator | Used for asthma treatment |

| Diphenhydramine | Antihistamine | Commonly used for allergy relief |

Agricultural Applications

In agriculture, this compound is employed primarily as a pesticide. Its effectiveness in controlling pests contributes to improved crop yields.

Key Agricultural Uses:

- Pesticide Production: DMC is synthesized into various agrochemicals that protect crops from pests and diseases .

- Growth Enhancers: It can be part of formulations aimed at enhancing plant growth and resilience .

Organic Synthesis and Industrial Applications

DMC is also a valuable reagent in organic synthesis, particularly as an alkylating agent. Its ability to modify other compounds makes it useful in creating complex organic molecules.

Key Industrial Uses:

- Synthesis of Organic Compounds: DMC is used to produce polymers and plastics through various chemical reactions .

- Catalyst Role: It acts as a catalyst in several synthetic pathways, enhancing reaction efficiency and product yield .

Table 2: Industrial Applications of DMC

| Application Type | Description | Examples |

|---|---|---|

| Polymer Synthesis | Used to create various polymers | Polyethylene, polystyrene |

| Chemical Reactions | Acts as an alkylating agent | Synthesis of substituted oxindoles |

| Catalysis | Enhances reaction rates | Used in radical polymerization |

Research Directions

Ongoing research focuses on exploring the pharmacological properties of DMC and its derivatives. Potential areas include:

- Toxicological Studies: Evaluating the safety profile of DMC to understand its effects on human health and the environment .

- Derivatives Development: Investigating new derivatives that may offer enhanced therapeutic benefits or reduced side effects .

- Mechanistic Studies: Understanding the underlying mechanisms of action for its pharmacological effects could lead to novel applications in drug development .

Case Studies and Findings

Several studies highlight the significance of this compound in medicinal chemistry:

- Pharmacological Profile Study : Research published by the Royal Society of Chemistry discusses how DMA derivatives, including those derived from DMC, exhibit antimicrobial and anticancer properties, showcasing their potential in treating infectious diseases and tumors .

- Analytical Method Development : A study on the determination of DMC levels in pharmaceutical formulations outlines an LC-MS method that ensures compliance with regulatory limits for residual alkylating agents like DMC, emphasizing its importance in drug safety assessments .

- Synthetic Pathway Innovations : Research has documented innovative synthetic routes for creating new DMC derivatives with enhanced biological activities, paving the way for future therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethylethanamine involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins. This interaction can lead to changes in the structure and function of these biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Haloalkylamines: Toxicity and Reactivity

Haloalkylamines share the ability to generate alkylating species, but their toxicity and reactivity vary with structural modifications.

Table 1: Key Comparisons of Haloalkylamines

Key Findings :

- Renal Toxicity : this compound and its analogs induce renal papillary necrosis via alkylating species. However, the parent compound (BEA, 2-bromoethanamine) is more potent .

- Synthetic Utility : Unlike carbonate mustards, this compound requires bases (e.g., K₂CO₃) for alkylation, increasing reaction complexity and safety risks .

Azido and Aziridine Derivatives: Thermal Stability

Biological Activity

2-Chloro-N,N-dimethylethanamine, also known as N,N-dimethylaminoethyl chloride hydrochloride (DMC), is a chemical compound with significant biological activity. Its structure allows it to function as an alkylating agent, which has implications in pharmacology and toxicology. This article explores the biological activity of DMC, focusing on its mechanisms of action, toxicity, and applications in medicinal chemistry.

- Chemical Formula : CHClN

- Molecular Weight : 109.64 g/mol

- CAS Number : 303-37-3

- Synonyms : N,N-Dimethylaminoethyl chloride hydrochloride; 2-Chloro-N,N-dimethylethylamine hydrochloride

DMC acts primarily as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This property is crucial for its biological activity:

- Acetylcholinesterase Inhibition : DMC irreversibly inhibits acetylcholinesterase (AChE), an enzyme essential for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors .

- Formation of Reactive Intermediates : Upon hydrolysis, DMC generates highly reactive aziridinium ions that can alkylate AChE at its anionic site, leading to irreversible enzyme inhibition .

Toxicological Profile

The biological activity of DMC is accompanied by significant toxicity:

- Acute Toxicity : Studies indicate that DMC can cause somnolence, ataxia, and tremors in animal models such as rats when administered at lethal doses .

- Chronic Effects : Repeated exposure has been linked to hepatotoxicity, manifesting as diffuse hepatitis in animal studies . Long-term exposure may lead to chronic health issues including potential carcinogenic effects and reproductive toxicity .

Table 1: Toxicological Effects of DMC

Applications in Medicinal Chemistry

DMC's ability to alkylate biomolecules makes it valuable in drug synthesis:

- Alkylating Reagent : It is used in the synthesis of various pharmaceutical compounds, including substituted oxindole derivatives that act as growth hormone secretagogs and antimicrobial agents .

- Intermediate in Drug Synthesis : DMC serves as an intermediate for the production of diltiazem and other therapeutic agents .

Case Studies

- Diltiazem Synthesis : In a study focused on diltiazem hydrochloride synthesis, DMC was identified as a critical alkylating agent. The study established limits for residual DMC to ensure safety and efficacy in drug formulations .

- Toxicological Assessments : Research evaluating the toxic effects of DMC on rat models highlighted its hepatotoxic potential and provided insights into safe handling practices for laboratory personnel .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-N,N-dimethylethanamine and its derivatives?

- Methodology : The compound is typically synthesized via alkylation of secondary amines. For example, reacting 2-chloroethanol with dimethylamine under acidic conditions yields this compound. Alternatively, quaternary ammonium salts (e.g., 2-chloro-N,N,N-trialkylethanaminium salts) are prepared by alkylating this compound with iodoalkanes (e.g., iodopropane) under basic conditions. Reaction optimization includes controlling stoichiometry, temperature (60–100°C), and solvent choice (toluene/water mixtures) to improve yields (56–92%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent patterns (e.g., δ 3.17 ppm for N-methyl groups) .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., m/z 136.1 for the free base) .

- Elemental analysis : Ensures purity by matching calculated vs. experimental C/H/N percentages (e.g., C: 27.34% vs. 27.24%) .

- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at 814 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact due to its irritant properties .

- Work in a fume hood to prevent inhalation of volatile intermediates.

- Store waste separately and dispose via certified hazardous waste services to mitigate environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation of this compound to produce quaternary ammonium salts?

- Methodology :

- Stoichiometric control : Use a 10–20% excess of alkylating agents (e.g., iodoethane) to drive the reaction to completion .

- Temperature modulation : Reflux in toluene/water (2:1) at 60–80°C improves reaction kinetics .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials, improving yields (44–92%) .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodology :

- Cross-validation : Compare NMR data across multiple studies to identify solvent- or instrument-specific shifts (e.g., DMSO-d₆ vs. CDCl₃) .

- High-resolution MS : Resolve ambiguities in molecular ion peaks caused by isotopic clusters or impurities.

- X-ray crystallography : Confirm structural assignments for crystalline derivatives (e.g., dihedral angles in quaternary salts) .

Q. What strategies mitigate genotoxicity risks associated with this compound in pharmacological applications?

- Methodology :

- Impurity profiling : Use HPLC-MS to monitor and quantify genotoxic impurities (e.g., alkyl halides) below thresholds (e.g., 1.5 μg/day) .

- Ames testing : Evaluate mutagenicity in Salmonella typhimurium strains to assess DNA reactivity .

- Derivatization : Convert reactive chloro groups to less toxic moieties (e.g., hydroxyl via hydrolysis) .

Q. How are trace impurities in this compound detected during CWA precursor analysis?

- Methodology :

- HPLC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization to detect trace quaternary salts (LOQ: 0.1 ppm) .

- Ion chromatography : Quantify chloride counterions to confirm stoichiometry .

- Stability studies : Monitor degradation products under accelerated conditions (40°C/75% RH) to validate analytical standards .

Q. What role does this compound play in synthesizing chemical warfare agent (CWA) precursors?

- Methodology :

- Alkylation pathways : The compound serves as a precursor to neurotoxic agents (e.g., VX analogues) via sequential alkylation and oxidation .

- Analytical standards : Synthesized quaternary salts (e.g., 2-chloro-N-ethyl-N,N-dimethylethanaminium iodide) are used to calibrate detection systems for OPCW verification .

Q. Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 196–197°C vs. 198°C for 2-chloro-N-ethyl-N,N-dimethylethanaminium iodide) may arise from polymorphic forms or moisture content. Mitigate by standardizing drying protocols (vacuum desiccation, 24h) and using DSC for precise measurement .

Properties

IUPAC Name |

2-chloro-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMAANNAZKNUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059356 | |

| Record name | Ethanamine, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-99-3 | |

| Record name | 2-(Dimethylamino)ethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminoethyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-chloro-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N,N-DIMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UK81G2OHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.